6-Bromo-4-fluoroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

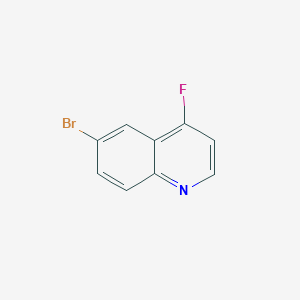

6-Bromo-4-fluoroquinoline is a chemical compound that has gained attention in scientific research, particularly in the field of medicinal chemistry. It is a dihalogenated quinoline, a benzene-fused pyridine bicyclic heterocycle . The empirical formula is C9H5BrFN and it has a molecular weight of 226.05 .

Synthesis Analysis

Fluoroquinolones, including 6-Bromo-4-fluoroquinoline, are synthesized through various approaches to the quinolone system. This includes all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation .Molecular Structure Analysis

The molecular structure of 6-Bromo-4-fluoroquinoline includes a bromide group and a fluoride group attached to a quinoline core . The SMILES string representation of the molecule isFc1ccc2nccc(Br)c2c1 . Chemical Reactions Analysis

The reactivity of 4-bromo-6-fluoroquinoline includes Pd-catalysed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride group .Physical And Chemical Properties Analysis

6-Bromo-4-fluoroquinoline is a solid compound . It has a molecular weight of 226.05 g/mol . The melting point is between 77 °C and 78 °C .Scientific Research Applications

Pharmaceutical Applications

6-Bromo-4-fluoroquinoline is a valuable intermediate in pharmaceutical synthesis. It is used in the preparation of various active pharmaceutical ingredients (APIs), particularly in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase, which is significant in anti-cancer treatments . The compound’s reactivity allows for Pd-catalyzed coupling reactions, making it versatile in drug development.

Materials Science

In materials science, 6-Bromo-4-fluoroquinoline serves as a precursor for creating dyes used in OLEDs and solar cells . Its aromatic bicyclic structure is beneficial for developing materials with specific light-emitting properties, which are crucial in these applications.

Organic Synthesis

This compound is involved in various organic synthesis processes, including cyclization and cycloaddition reactions. It’s also used in cross-coupling reactions, which are fundamental in constructing complex organic molecules .

Supramolecular Chemistry

The compound’s unique structure allows it to participate in supramolecular assemblies. It can engage in non-covalent interactions, which are essential for creating complex structures in supramolecular chemistry .

Catalysis

In catalysis, 6-Bromo-4-fluoroquinoline is used to facilitate various chemical reactions. Its role in Pd-catalyzed coupling reactions is particularly noteworthy, as these reactions are pivotal in the synthesis of many organic compounds .

Safety And Hazards

Future Directions

properties

IUPAC Name |

6-bromo-4-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVFPKGAAGLDDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-fluoroquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2972366.png)

![Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2972369.png)

![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-propan-2-ylurea](/img/structure/B2972370.png)

![(Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2972376.png)

![2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2972377.png)

![N-(4-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2972380.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2972384.png)